molecular formula C9H9NO2 B071571 Methyl 3-ethenylpyridine-2-carboxylate CAS No. 174681-86-8

Methyl 3-ethenylpyridine-2-carboxylate

Cat. No.: B071571
CAS No.: 174681-86-8
M. Wt: 163.17 g/mol
InChI Key: ISFTTZZKJCHKIA-UHFFFAOYSA-N
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Description

Methyl 3-ethenylpyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a carboxylate group at the second position and an ethenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethenylpyridine-2-carboxylate typically involves the reaction of 3-ethenylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is typically isolated using automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethenylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 3-ethenylpyridine-2-carboxylic acid.

    Reduction: Methyl 3-ethenylpiperidine-2-carboxylate.

    Substitution: 3-ethenylpyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 3-ethenylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving pyridine derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethenylpyridine-2-carboxylate involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the pyridine ring, affecting the electronic properties of the molecule. This can influence its reactivity and interactions with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar in structure but contains a thieno ring instead of a pyridine ring.

    Methyl 3-ethynylpyridine-2-carboxylate: Contains an ethynyl group instead of an ethenyl group.

Uniqueness

Methyl 3-ethenylpyridine-2-carboxylate is unique due to the presence of both an ethenyl group and a carboxylate group on the pyridine ring

Properties

IUPAC Name

methyl 3-ethenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-7-5-4-6-10-8(7)9(11)12-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFTTZZKJCHKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570559
Record name Methyl 3-ethenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174681-86-8
Record name Methyl 3-ethenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(trifluoromethylsulfonyloxy)picolinate (i.e. Cap 173, step a) (570 mg, 2.0 mmol), an intermediate in the preparation of Cap-174, in DMF (20 mL) was added LiCl (254 mg, 6.0 mmol), tributyl(vinyl)stannane (761 mg, 2.4 mmol) and bis(triphenylphosphine)palladium dichloride (42 mg, 0.06 mmol). The mixture was heated at 100° C. for 4 h before the solvent was removed in vacuo. The residue was taken up in acetonitrile (50 mL) and hexanes (50 mL) and the resulting mixture was washed twice with hexanes. The acetonitrile layer was then separated, filtered through Celite, and evaporated. Purification of the residue by flash chromatography on a Horizon instrument (gradient elution with 25% ethyl acetate in hexanes to 65% ethyl acetate in hexanes) afforded methyl 3-vinylpicolinate (i.e. Cap-175, step a) (130 mg, 40%) as a yellow oil. 1H NMR (300 MHz, CDCl3) 8 ppm 8.60 (1H, dd, J=4.6, 1.7 Hz), 7.94 (1H, d, J=7.7 Hz), 7.33-7.51 (2H, m), 5.72 (1H, d, J=17.2 Hz), 5.47 (1H, d, J=11.0 Hz), 3.99 (3H, s). Rt=1.29 min (Cond.-MD1); LC/MS: Anal. Calcd. for [M+H]+ C9H10NO2: 164.07. found: 164.06.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
254 mg
Type
reactant
Reaction Step Two
Quantity
761 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
42 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 3-bromopyridine-2-carboxylate (1.0 g, 4.63 mmol) and potassium vinyltrifluoroborate (CAS number 13682-77-4; 0.744 g, 5.56 mmol) were dissolved in IPA (15 ml). To this was then added triethylamine (0.467 g, 4.63 mmol) and the mixture was degassed under nitrogen atmosphere for 15 minutes. [1,1′-Bis(diphenyl phosphino)ferrocene]dichloropalladium(II) (0.075 g, 0.092 mmol) was added and the reaction was stirred at 100° C. for 4 hours. The reaction was diluted with water (75 ml) and filtered through diatomaceous earth (commercially sold under the trade mark “Celite”). The organics were extracted with ethyl acetate (3×50 ml), washed with water (25 ml), brine (20 ml), dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by column chromatography (silica, 0-18% ethyl acetate/n-hexane to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.744 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.467 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0.075 g
Type
catalyst
Reaction Step Four

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